molecular formula C10H5ClN4OS2 B11357331 N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11357331
M. Wt: 296.8 g/mol
InChI Key: ZIHUXEGRVUPBBG-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with appropriate reagents to form the thiadiazole ring. One common method involves the use of phosphorus oxychloride as a reagent under reflux conditions . The reaction is carried out for an extended period, often around 20 hours, to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase (COX) enzymes, particularly COX-2 . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific activities and applications.

Properties

Molecular Formula

C10H5ClN4OS2

Molecular Weight

296.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H5ClN4OS2/c11-5-1-2-6-8(3-5)18-10(12-6)13-9(16)7-4-17-15-14-7/h1-4H,(H,12,13,16)

InChI Key

ZIHUXEGRVUPBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CSN=N3

Origin of Product

United States

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